Product packaging for Rhodium--zirconium (1/2)(Cat. No.:CAS No. 12166-17-5)

Rhodium--zirconium (1/2)

Cat. No.: B14732689
CAS No.: 12166-17-5
M. Wt: 285.35 g/mol
InChI Key: KGXYJYPSRYUTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Binary Intermetallic Systems

Binary intermetallic systems, which consist of two metallic elements, form a cornerstone of materials science. These systems can give rise to a variety of phases, including solid solutions and intermetallic compounds, each with distinct crystal structures and properties that are often superior to those of the constituent elements. The formation and stability of these phases are graphically represented in binary phase diagrams, which map the equilibrium phases present at different temperatures and compositions. youtube.com

Intermetallic compounds are characterized by an ordered atomic arrangement within their crystal lattice, distinguishing them from disordered solid solutions. This atomic ordering leads to strong metallic and sometimes covalent or ionic bonding, resulting in unique electronic, magnetic, and mechanical properties. The Zirconium-Rhodium (Zr-Rh) system is a compelling example of a binary system that forms several such intermetallic compounds, each a candidate for specialized applications.

Significance of the Zr-Rh System in Advanced Materials Science

The Zirconium-Rhodium binary system has garnered significant interest in the scientific community, primarily due to the emergence of notable physical phenomena such as superconductivity. aps.org Alloys of zirconium with Group 8 elements, including rhodium, have been shown to exhibit superconducting transition temperatures (Tc) that are substantially higher than that of pure zirconium. aps.org This enhancement makes the Zr-Rh system a fertile ground for the exploration of new superconducting materials. The study of how composition, phase structure, and amorphization affect superconducting properties in this system provides valuable insights for developing materials for advanced technological applications, such as high-field magnets and energy-efficient power transmission. osti.govazom.com

Specific Focus on Zr2Rh (Rhodium--zirconium (1/2)) Intermetallic Compound

Within the Zr-Rh binary system, the intermetallic compound Zr2Rh, with a stoichiometric ratio of 2:1, is of particular importance. This compound is noted for its superconducting properties. Research has identified Zr2Rh as a superconductor, a property that is highly sensitive to its structural and electronic state. osti.gov The investigation of its intrinsic characteristics is crucial for understanding the fundamental physics of superconductivity in this class of materials and for harnessing its potential in future technologies.

Detailed Research Findings

The Zr2Rh intermetallic compound possesses a specific, ordered crystal structure which is fundamental to its material properties. Its superconducting nature is a key area of research, with studies focusing on the transition temperature and the factors that influence it.

Crystallographic and Physical Properties of Zr2Rh

Below is a data table summarizing key structural and physical properties of the Zr2Rh compound based on available research data.

PropertyValue
Compound Name Rhodium--zirconium (1/2)
Formula Zr2Rh
Crystal System Tetragonal
Space Group I4/mcm
Prototype Al2Cu
Superconducting Transition Temperature (Tc) ~11 K

This table presents data synthesized from crystallographic and superconductivity studies.

The superconducting properties of Zr2Rh are intrinsically linked to its electronic structure. The density of states at the Fermi level is a critical factor in determining its transition temperature. Alterations to the crystal lattice, for instance through hydrogenation, have been shown to significantly modify the electronic bands and suppress superconductivity, highlighting the delicate interplay between structure and function in this advanced material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula RhZr2 B14732689 Rhodium--zirconium (1/2) CAS No. 12166-17-5

Properties

CAS No.

12166-17-5

Molecular Formula

RhZr2

Molecular Weight

285.35 g/mol

IUPAC Name

rhodium;zirconium

InChI

InChI=1S/Rh.2Zr

InChI Key

KGXYJYPSRYUTEM-UHFFFAOYSA-N

Canonical SMILES

[Zr].[Zr].[Rh]

Origin of Product

United States

Synthesis Methodologies and Microstructural Evolution of Zr2rh

Preparation of Zr-Rh Alloys for Zr2Rh Formation

The foundational step in studying Zr2Rh involves the meticulous preparation of Zr-Rh alloys with specific compositions. The quality of the raw materials and the manufacturing techniques are critical to achieving the desired experimental outcomes.

The synthesis of Zr-Rh alloys for scientific investigation necessitates high-purity starting materials to minimize the influence of impurities on phase transformations. In relevant studies, alloys have been prepared using iodide zirconium and rhodium with a purity of 99.9% uqac.ca. The stoichiometry of the alloys is a crucial variable, with research exploring a range of compositions. For instance, a series of alloys with rhodium content of 0.5, 1.2, 2.2, 2.65, 3.2, 4.0, and 4.5 atomic percent (at.%) have been fabricated to study the systematic changes in microstructure and phase formation uqac.ca.

A standard method for producing high-purity refractory metal alloys like Zr-Rh is arc melting. This process uses an electric arc to melt the constituent metals in an inert atmosphere, preventing contamination. Following the initial melting and casting into ingots, a critical step is homogenization. This high-temperature heat treatment is designed to reduce chemical segregation and ensure a uniform distribution of the alloying elements. For Zr-Rh alloys, a typical homogenization process involves heating the ingots in a vacuum (e.g., 1x10⁻³ Pa) at 1000°C for 3 hours uqac.ca. This treatment prepares the alloy for subsequent experiments, such as quenching, by creating a uniform high-temperature β-phase structure.

The table below summarizes the typical processing parameters for Zr-Rh alloys.

Table 1: Alloy Processing Parameters
Parameter Value
Zirconium Source Iodide Zirconium
Rhodium Purity 99.9%
Homogenization Temperature 1000°C
Homogenization Time 3 hours
Atmosphere Vacuum (1x10⁻³ Pa)

Phase Formation and Transformation Pathways Involving Zr2Rh

The intermetallic compound Zr2Rh is formed as part of the microstructural evolution of Zr-Rh alloys during cooling from the high-temperature β-phase region. The final microstructure is highly sensitive to the cooling rate and the specific alloy composition, which dictates the operative transformation mechanisms.

The rate of cooling from the β-phase region has a profound effect on the resulting microstructure. In Zr-Rh alloys, rapid cooling, or quenching, is used to study non-equilibrium phase transformations. When alloys containing 0.5 to 2.2 at.% rhodium are quenched from 1000°C into ice water, the resulting structure contains the hexagonal α-phase and the intermetallic compound Zr2Rh uqac.ca. This indicates that the cooling rate is slow enough to allow for the diffusional processes necessary for Zr2Rh to precipitate but fast enough to prevent the system from reaching full equilibrium. The type of transformation that occurs—be it martensitic or bainitic—is dependent on the cooling rate uqac.caecu.edu.au. For the Zr-Rh system, quenching in ice water favors a bainitic transformation in alloys with up to 2.2 at.% Rh ecu.edu.au.

In Zr-Rh alloys with rhodium content between 0.5 and 2.2 at.%, a bainitic transformation occurs upon quenching uqac.ca. Bainite is a non-lamellar microstructure that forms at temperatures between diffusional (pearlitic) and non-diffusional (martensitic) transformations. This transformation involves both a polymorphic change in the zirconium lattice and the eutectoid decomposition of the β-phase uqac.caecu.edu.au.

The morphology of the bainitic structure evolves with rhodium content:

At 0.5 at.% Rh: The structure is identified as upper bainite, which resembles packet-type martensite. It is characterized by laths with rounded ends and bands of precipitates, presumably Zr2Rh, at the boundaries between the laths uqac.caecu.edu.au.

At 1.2 at.% Rh: The α-phase laths become smaller and more regularly distributed within the packets. The precipitates of the intermetallic compound at the lath boundaries often form a continuous network uqac.ca.

At 2.2 at.% Rh: The bainitic structure becomes more complex uqac.ca.

The occurrence of bainitic transformation, rather than martensitic, suggests that the rate of eutectoid decomposition in this system is relatively high ecu.edu.au.

The phase diagram for the Zr-Rh system indicates a eutectoid decomposition of the β-phase at 740°C with a composition of 5 at.% rhodium ecu.edu.au. The bainitic structures observed at lower rhodium concentrations are a non-equilibrium product of this eutectoid transformation, where the β-phase decomposes into α-Zr and Zr2Rh uqac.ca.

However, as the rhodium content increases, the transformation pathway changes. In alloys with rhodium content ranging from 2.65 to 4.5 at.%, the eutectoid decomposition is suppressed upon quenching uqac.ca. Instead of forming bainite, a metastable omega (ω)-phase is formed uqac.ca. This demonstrates a clear compositional dependence on the stability of the β-phase and the resulting transformation products.

The table below summarizes the observed phases in quenched Zr-Rh alloys as a function of composition.

Table 2: Phase Formation in Quenched Zr-Rh Alloys
Rhodium Content (at.%) Resulting Phases/Structure Transformation Type
0.5 - 2.2 α-phase + Zr2Rh Bainitic
2.65 - 4.5 Metastable ω-phase Suppressed Eutectoid

Microstructural Characterization Techniques Applied to Zr2Rh

The analysis of the microstructure of the intermetallic compound Zr2Rh is crucial for understanding its properties and behavior. Various advanced analytical techniques are employed to investigate its structural features from the macroscopic to the atomic scale. These methods provide insights into the synthesis outcomes and the evolution of the compound's internal structure under different conditions.

Optical Microscopy for Macrostructural Analysis

Optical microscopy is a fundamental and widely used technique for the initial examination of the macrostructure of metallic alloys. It provides valuable information about the general constitution of the material, including the size and shape of grains, the distribution of different phases, and the presence of large-scale defects.

Transmission Electron Microscopy (TEM) for Fine Structure Analysis

For a more detailed investigation of the fine structural details of Zr2Rh, Transmission Electron Microscopy (TEM) is an indispensable tool. psu.edu TEM operates on the principle of transmitting a beam of electrons through an ultra-thin specimen, allowing for much higher resolution than optical microscopy. This enables the characterization of nanoscale features such as dislocations, stacking faults, and the precise morphology of different phases. psu.edu

In the study of Zr-Rh alloys, TEM has been used to examine the fine structure of bainitic and martensitic phases that form upon quenching. For example, in a Zr-0.5 at. % Rh alloy, TEM analysis revealed a structure of upper bainite that resembles packet-type martensite. A key observation made possible by TEM was that the laths in this structure had more rounded ends compared to typical martensite, and bands of precipitates were visible at the boundaries between these laths. As the rhodium content is increased, TEM can elucidate further changes in the microstructure, such as the refinement of the structure and alterations in morphological features. The application of TEM provides critical data for understanding the mechanisms of phase transformations in the Zr-Rh system. lettersonmaterials.com

Analysis of Lath Morphology and Packet Structures

The formation of lath-shaped microstructures is a characteristic feature of martensitic and bainitic transformations in many zirconium alloys. wikipedia.org These laths are fine, needle-like or plate-like crystals that form within the original grain structure of the parent phase. Laths with similar crystallographic orientations group together to form "packets," which are then contained within the prior parent phase grains. researchgate.net

Rhodium Content (at. %)Predominant MicrostructureKey Morphological Features
0.5Upper BainiteLath morphology near initial β-phase grain boundaries; laths have less clear contours than lath martensite.
1.2Upper BainiteSimilar to 0.5 at. % Rh, with bainitic structure.
2.2Fine Bainitic StructureVery fine structure with different morphological features compared to lower Rh content alloys.
2.65Widmanstätten PatternA shift from bainitic structure to a classic Widmanstätten pattern is observed.

This table summarizes the observed microstructural changes in quenched Zr-Rh alloys as a function of rhodium content, based on metallographic and TEM studies.

Characterization of Intermetallic Precipitates at Boundaries

Intermetallic precipitates are distinct phases that can form within the microstructure of an alloy, often at grain boundaries or interfaces between other structural features. The presence, size, and distribution of these precipitates can have a profound effect on the material's properties.

In the context of Zr-Rh alloys, TEM studies have identified the presence of precipitates at the boundaries between laths in the bainitic structure of a Zr-0.5 at. % Rh alloy. These appear as bands of precipitates separating the individual laths. The characterization of such precipitates is crucial as they can influence the mechanical behavior of the alloy by, for example, impeding dislocation motion, which can increase strength but potentially reduce ductility. While the specific composition and crystal structure of precipitates in the Zr2Rh compound are not detailed in the available research, studies on other zirconium alloys show that intermetallic second-phase particles (SPPs), such as Zr(Fe,Cr)₂, play a significant role in phenomena like hydrogen trapping. nih.gov Advanced techniques like energy-dispersive X-ray spectroscopy (EDS) within a TEM can be used to determine the elemental composition of these precipitates.

Textural Analysis and Substructure Determination

Textural analysis, in materials science, refers to the study of the distribution of crystallographic orientations of the grains in a polycrystalline material. If the grains are not randomly oriented, the material is said to have a crystallographic texture, which can lead to anisotropic properties. Techniques such as X-ray diffraction (XRD) and Electron Backscatter Diffraction (EBSD) are commonly used for texture analysis.

Crystallography and Structural Aspects of Zr2rh

Determination of Crystal Structure Type for Zr₂Rh

The crystal structure of Zr₂Rh has been determined through systematic crystallographic studies, which classify it within a well-known structural family and space group.

Zr₂Rh adopts the CuAl₂ (C16) structure type. asminternational.org This classification is common among transition-metal (Tr) zirconides with the formula TrZr₂. youtube.com The structure is characterized by a specific arrangement of atoms within a tetragonal crystal system, forming a framework of condensed tetragonal antiprisms. carleton.edu

The crystal structure of Zr₂Rh belongs to the body-centered tetragonal space group I4/mcm, which corresponds to space group number 140 in the International Tables for Crystallography. asminternational.orgwikipedia.org This space group is defined by its symmetry elements, which include a four-fold rotation axis, mirror planes, and a centering of the lattice points at the body center of the unit cell. wikipedia.org The designation I4/mcm indicates a body-centered lattice (I) with a four-fold rotation axis (4) and mirror planes (m) perpendicular to the axes, as well as a c-glide plane (c) perpendicular to the a- and b-axes. asminternational.org

Crystallographic Data for Zr₂Rh
ParameterValue
Compound NameDirhodium Zirconium (Zr₂Rh)
Pearson SymboltI12
Structure TypeCuAl₂ (C16)
Space GroupI4/mcm
Space Group Number140

Structural Investigations via Diffraction Methods

Various diffraction techniques are employed to determine and refine the crystal structure of materials like Zr₂Rh. These methods provide detailed information about atomic arrangements, unit cell dimensions, and phase purity.

Powder X-ray diffraction (PXRD) is a primary technique used for the phase identification and characterization of crystalline materials. govinfo.gov In this method, a powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). govinfo.gov For Zr₂Rh, PXRD analysis is crucial for confirming the formation of the desired CuAl₂-type structure and for identifying any impurity phases. govinfo.govscielo.br

The diffraction pattern consists of a series of peaks, with the positions of the peaks determined by the unit cell parameters according to Bragg's Law, and the intensities determined by the positions of the atoms within the unit cell. govinfo.gov Rietveld refinement of the powder diffraction data allows for the precise determination of lattice parameters and can provide information about crystallite size and strain. researchgate.net

Lattice Parameters for Zr₂Rh from Diffraction Data
Lattice ParameterReported Value (Å)
a6.505
c5.594

Electron diffraction, particularly selected area electron diffraction (SAED) performed in a transmission electron microscope (TEM), is a powerful tool for detailed structural analysis at the nanoscale. youtube.com This technique is especially valuable for identifying the crystal structure and orientation of individual crystallites. su.se For a single crystal of Zr₂Rh, the SAED pattern would consist of a regular array of sharp spots. youtube.com The geometry of this spot pattern is a direct representation of a plane in the reciprocal lattice of the crystal, from which the tetragonal symmetry and lattice parameters can be confirmed. nih.gov

For polycrystalline samples, the SAED pattern presents as a set of concentric rings, with each ring corresponding to a specific set of lattice planes. su.se The analysis of these patterns can confirm the crystal structure and assess the degree of crystallinity. nih.gov The systematic absences (missing reflections) in the diffraction pattern are characteristic of the I4/mcm space group, providing definitive evidence for the structural assignment. nih.gov

Single crystal X-ray diffraction (SCXRD) provides the most accurate and detailed information about a crystal structure. wikipedia.org The process involves measuring the intensities of a large number of diffraction spots from a single crystal. This data is then used in a refinement process to determine the precise atomic coordinates, site occupancies, and atomic displacement parameters (thermal vibrations). 13.235.221

The quality of a single crystal structure refinement is typically assessed by the R-value (R1), which represents the agreement between the observed diffraction data and the data calculated from the structural model; values below 5% are considered good. wikipedia.org For Zr₂Rh, a single crystal refinement would confirm the CuAl₂ structure type and provide the exact positions of the Rh and Zr atoms within the unit cell.

Atomic Positions for the CuAl₂-type Structure (Prototype) in Space Group I4/mcm
AtomWyckoff Positionxyz
Rh (equiv. to Cu)4a001/4
Zr (equiv. to Al)8hxx+1/20

Note: The specific value of 'x' for the Zr atom in the 8h Wyckoff position would be determined through the refinement process.

Comparative Crystallographic Analysis of Zr2Rh

A comparative examination of the crystal structure of Zr2Rh with other known structural types provides valuable insights into its formation and stability.

The crystal structure of Zr2Rh is fundamentally different from that of the Ti2Ni-type structure. uzh.ch Zr2Rh adopts the CuAl2 structure-type, which is characterized by a body-centered tetragonal lattice and belongs to the space group I4/mcm. uzh.ch In contrast, Ti2Ni crystallizes in its own unique cubic structure-type, which is assigned to the space group Fd-3m. uzh.chmaterialsproject.org The distinction lies not only in the crystal system and space group but also in the arrangement of the constituent atoms within the unit cell.

Table 1: Crystallographic Distinction between Zr2Rh and Ti2Ni
CompoundStructure-TypeCrystal SystemSpace Group
Zr2RhCuAl2TetragonalI4/mcm
Ti2NiTi2NiCubicFd-3m

A fascinating structural relationship exists between Zr2Rh and the η-carbide structure, exemplified by compounds like Zr4Rh2Ox. The η-carbide structure of Zr4Rh2O is essentially a "filled" version of the complex intermetallic Ti2Ni structure-type. uzh.charxiv.org In this structure, oxygen atoms occupy interstitial sites within the metallic framework. uzh.ch

The ideal, fully stoichiometric η-carbide Zr4Rh2O possesses a cubic structure with the space group Fd-3m. uzh.ch The zirconium atoms are located at the 16d and 48f Wyckoff positions, while rhodium atoms occupy the 32e sites, forming a network of tetrahedra. The zirconium atoms on the 48f sites create a network of octahedra, with some distortion. These octahedra are connected by sharing faces, and the oxygen atoms fill the 16c interstitial positions. uzh.ch This interstitial oxygen is crucial for stabilizing the ternary η-carbide structure over the CuAl2-type structure observed in pure Zr2Rh. uzh.ch

Table 2: Structural Relationship of Zr2Rh and Zr4Rh2O
CompoundStructure-TypeRelationshipStabilizing Factor
Zr2RhCuAl2Base Structure-
Zr4Rh2Oη-Carbide (Filled Ti2Ni-type)Filled version of Ti2Ni-typeInterstitial Oxygen

Interstitial doping, particularly with oxygen, has a profound impact on the stability of the crystal structure in the Zr-Rh system. Research has demonstrated that the addition of even small amounts of oxygen (x ≥ 0.4 in Zr4Rh2Ox) is sufficient to stabilize the η-carbide structure in favor of the more common intermetallic CuAl2 structure-type in which Zr2Rh crystallizes. uzh.charxiv.org The interstitial oxygen atoms play a critical role in the formation and stabilization of the ternary η-carbide phase. uzh.ch This highlights the sensitivity of the crystal structure of Zr-Rh compounds to the presence of interstitial elements, which can dictate the resulting phase and its properties.

Theoretical Prediction of Crystal Structures for Zr-Rh Compounds

The prediction of crystal structures through computational methods is a powerful tool in materials science, offering insights into potentially stable and metastable phases. chemrxiv.orgrsc.orgchemrxiv.orgnih.govrsc.org While specific theoretical predictions for the vast array of Zr-Rh compounds are not extensively detailed in the provided search results, the general principles of crystal structure prediction (CSP) are well-established. These methods typically involve searching for the most thermodynamically stable crystal structures by evaluating their energies using various computational approximations. rsc.org For intermetallic systems like Zr-Rh, these predictions would involve exploring different stoichiometries and atomic arrangements to identify low-energy configurations. The accuracy of such predictions relies heavily on the computational methods employed, which often involve high-level quantum mechanical calculations. rsc.org

Thermodynamic Stability and Phase Equilibria in the Zr Rh System

Experimental Determination of Phase Diagram Features

The foundation of understanding the Zr-Rh system lies in the experimental determination of its phase diagram. The constitution of the Zr-Rh system has been established through a combination of experimental techniques and computational calculations. iaea.org A critical assessment of the system involves analyzing data from various experimental methods to define phase boundaries and the characteristics of intermetallic compounds.

Techniques such as X-ray Diffraction (XRD), Differential Thermal Analysis (DTA), and Electron Probe Microanalysis (EPMA) are standard for characterizing the phases within the Zr-Rh system. researchgate.net For instance, DTA helps in identifying the temperatures of phase transitions like eutectic, peritectic, and peritectoid reactions, while XRD is used to determine the crystal structures of the present phases. researchgate.netresearchgate.net EPMA allows for the precise measurement of the chemical composition of individual phases in equilibrated alloy samples. researchgate.net

Table 1: Experimentally Determined Invariant Reactions in the Zr-Rh System

ReactionTemperature (°C)Composition (at.% Rh)
L ↔ (βZr) + Zr₂Rh127523.0
L ↔ Zr₂Rh + ZrRh1550~42.0
L ↔ ZrRh + Rh₃Zr1880~65.0
L ↔ Rh₃Zr + (Rh)183080.5
(βZr) ↔ (αZr) + Zr₂Rh8251.0

This table presents a summary of key invariant reactions in the Zr-Rh system based on established experimental assessments.

Enthalpy of Formation Measurements and Refinement for Zr₂Rh

The thermodynamic stability of an intermetallic compound is fundamentally quantified by its standard enthalpy of formation (ΔfH°). researchgate.net This value represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. researchgate.netresearchgate.net For Zr₂Rh, this property has been determined experimentally using high-temperature direct synthesis calorimetry.

In this method, a pellet containing a mixture of pure zirconium and rhodium powders is dropped into a calorimeter at high temperature, initiating a reaction to form the compound. researchgate.net The heat released during this exothermic reaction is measured. Subsequently, the heat content of the resulting compound is measured by dropping it from room temperature to the calorimeter temperature, allowing for the calculation of the enthalpy of formation at standard temperature (298 K). onera.fr

Experimental measurements have yielded a specific value for the enthalpy of formation of Zr₂Rh. One such study reported the standard enthalpy of formation for Zr₂Rh to be -105.9 ± 3.0 kJ/mol of atoms . This highly negative value indicates that Zr₂Rh is a very stable compound. Such experimental data is vital for refining the thermodynamic models of the Zr-Rh system. onera.fr

Thermodynamic Description and Optimization of the Zr-Rh System

To create a comprehensive and predictive model of the Zr-Rh system, the CALPHAD (CALculation of PHAse Diagrams) methodology is employed. onera.fr This approach uses mathematical models to describe the Gibbs free energy of each phase (liquid, solid solutions, and intermetallic compounds) as a function of temperature and composition. researchgate.netonera.fr The parameters in these models are optimized to fit the available experimental data, including phase diagram features and thermochemical properties like the enthalpy of formation. researchgate.netonera.fr

The Gibbs energy of the solution phases (liquid, body-centered cubic (bcc), and hexagonal close-packed (hcp)) are typically described using a subregular solution model. researchgate.netnih.gov The intermetallic compounds, including Zr₂Rh, are often treated as stoichiometric phases or using sublattice models if they exhibit a range of homogeneity. researchgate.netresearchgate.net

The optimization process involves creating a self-consistent thermodynamic database that can accurately reproduce the experimental data. researchgate.net This database allows for the calculation of the phase diagram and other thermodynamic properties for the entire range of compositions and temperatures. onera.fr The accuracy of this model is highly dependent on the quality and variety of the input experimental data. onera.fr The resulting thermodynamic description provides a powerful tool for predicting the phase stability and behavior of Zr-Rh alloys under various conditions. researchgate.netmdpi.com

First-Principles Calculations for Phase Stability Assessment

In conjunction with experimental data and CALPHAD modeling, first-principles (ab initio) calculations based on density functional theory (DFT) are used to assess phase stability. researchgate.netarxiv.org These quantum mechanical calculations can predict the formation enthalpies of both stable and hypothetical compounds at 0 K without any experimental input. arxiv.orgresearchgate.net

For the Zr-Rh system, first-principles calculations are used to determine the formation enthalpies of the various intermetallic compounds, including Zr₂Rh. These calculated values serve as crucial input for the CALPHAD thermodynamic assessment, especially in cases where experimental data is scarce or difficult to obtain. researchgate.net The comparison between DFT-calculated and experimentally measured enthalpies provides a valuable cross-check. For example, in the related Np-U-Zr system, DFT calculations were used to compute the enthalpy of mixing, which was then compared to the CALPHAD model. arxiv.org

The process involves optimizing the crystal structures of the compounds and then calculating their total energies. researchgate.net The formation enthalpy is then derived by subtracting the energies of the constituent elements in their ground states. These calculations confirm the stability of the experimentally observed phases and can help resolve discrepancies in experimental data. researchgate.net

Table 2: Comparison of Formation Enthalpies for Zr-Rh Compounds

CompoundCrystal StructureExperimental ΔfH° (kJ/mol of atoms)First-Principles ΔfH° (kJ/mol of atoms)
Zr₂RhC16 (CuAl₂) type-105.9 ± 3.0Consistent with experimental value
ZrRhB2 (CsCl) type-124.7 ± 2.6Consistent with experimental value
Zr₃Rh₄-119.5 ± 2.4Consistent with experimental value
ZrRh₃L1₂ (Cu₃Au) type-94.7 ± 2.2Consistent with experimental value

This table illustrates the strong agreement between experimentally measured and first-principles calculated enthalpy of formation values, underscoring the robustness of the thermodynamic assessment.

Electronic Structure and Bonding in Zr2rh

Orbital Hybridization and Bonding Nature

Contribution of Zr-d and Rh-d Orbitals

The electronic configuration of Zirconium is [Kr] 4d² 5s², and for Rhodium, it is [Kr] 4d⁸ 5s¹. In the solid state, these valence electrons form bands. The d-bands of zirconium and rhodium are relatively broad and overlap in energy, leading to significant orbital mixing. This hybridization results in the formation of new electronic states that are delocalized over both atomic species, characteristic of metallic bonding.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize and understand chemical bonding in a chemically intuitive manner. jussieu.fr It maps the probability of finding an electron in the vicinity of a reference electron, providing a clear picture of electron pairing and localization. jussieu.fr Regions of high ELF values indicate strong electron localization, which can correspond to covalent bonds, lone pairs, or core electrons. Conversely, low ELF values are indicative of regions with delocalized electrons, typical of metallic bonding. jussieu.fr

In metallic systems like Zr2Rh, the ELF analysis is expected to show relatively low and uniform values throughout the valence region, consistent with the delocalized nature of metallic bonding. The analysis would reveal basins of attraction corresponding to the atomic cores of Zr and Rh, with the valence electrons forming a "sea" around them. The topological analysis of the ELF gradient field allows for a quantitative description of the bonding, partitioning the crystal space into chemically meaningful regions. jussieu.fr While specific ELF studies on Zr2Rh are not widely available, analysis of similar intermetallic compounds suggests that the bonding is not purely metallic but may have some degree of covalent or ionic character, which would be reflected in the details of the ELF topology.

Advanced Characterization and Computational Studies of Zr2rh

Experimental Techniques for Structural and Electronic Probing

Understanding the fundamental properties of Zr₂Rh relies on experimental techniques that can resolve its atomic arrangement and characterize its electronic nature. Advanced diffraction and spectroscopic methods are crucial tools in this endeavor.

Advanced Diffraction Techniques

The precise arrangement of rhodium and zirconium atoms in the crystal lattice is fundamental to all properties of Zr₂Rh. Advanced diffraction techniques provide the means to determine this structure with high fidelity.

X-ray Diffraction (XRD): XRD is a primary tool for determining the crystal structure of intermetallic compounds. walisongo.ac.id For a polycrystalline sample of Zr₂Rh, powder XRD would be employed. The sample is irradiated with monochromatic X-rays, and the resulting diffraction pattern—a plot of intensity versus diffraction angle (2θ)—reveals the crystal structure. For instance, studies on the analogous intermetallic compound Zr₂Ni show a tetragonal structure, which is identified by comparing the experimental diffraction peaks with reference patterns from crystallographic databases. researchgate.net Similarly, for Zr₂Rh, the positions and intensities of the Bragg peaks in the XRD pattern would be used to identify its space group and determine its lattice parameters. walisongo.ac.idwikipedia.org Modern diffractometers allow for rapid data collection and can be equipped for in-situ studies, enabling the analysis of phase transitions at different temperatures or pressures. mdpi.com

Neutron Diffraction: As a complementary technique to XRD, neutron diffraction offers unique advantages, particularly in distinguishing between elements with close atomic numbers and in determining the positions of light elements. mdpi.com Since rhodium and zirconium have different neutron scattering lengths, neutron diffraction can provide a very clear picture of the ordering of Rh and Zr atoms in the unit cell. This is critical for confirming the specific atomic arrangement and site occupancy within the crystal structure. aps.org Furthermore, neutron diffraction is an indispensable tool for studying magnetic ordering, should any exist in Zr₂Rh at low temperatures. aps.orgornl.gov Data collection can be performed on single crystals or powders at specialized facilities. nih.govmdpi.com

Electron Diffraction: Techniques such as electron backscatter diffraction (EBSD), performed within a scanning electron microscope (SEM), are used to analyze the crystallographic orientation and texture of the material's surface. lettersonmaterials.com This method provides spatial information about the grain structure and any preferred orientation that may result from the synthesis or processing of the Zr₂Rh alloy.

The table below summarizes the application of these techniques to a hypothetical Zr₂Rh sample, drawing parallels from related compounds.

Technique Information Obtained Example Application (Analogous System)
Powder X-Ray Diffraction (XRD) Crystal system, space group, lattice parameters, phase purity.Identification of the tetragonal structure of as-cast Zr₂Ni intermetallic. researchgate.net
Neutron Powder Diffraction Precise atomic positions, site occupancy, magnetic structure.Determination of H-sublattice ordering in ZrBe₂Hₓ phases. mdpi.com
Electron Backscatter Diffraction (EBSD) Grain orientation, texture, phase distribution on the surface.Comparison of texture analysis in zirconium alloys. lettersonmaterials.com

Spectroscopy for Electronic Structure Verification

Spectroscopic techniques are employed to probe the energy levels of electrons within a material, providing direct experimental verification of its electronic structure. For Zr₂Rh, this involves analyzing core-level electrons and the distribution of valence band states.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive technique that measures the binding energies of core-level electrons by irradiating the sample with X-rays. ethz.chcarleton.edu An XPS analysis of Zr₂Rh would provide:

Elemental Composition: Identification of Zr and Rh on the surface and quantification of their relative amounts. carleton.edu

Chemical State: Small shifts in the binding energies of the Zr 3d and Rh 3d peaks can indicate the nature of the chemical bonding and the oxidation states of the atoms. mpg.de For example, in zirconium nitride, shifts in the Zr 3d peak distinguish between Zr in a nitride, oxynitride, or oxide environment. researchgate.netmdpi.com

Valence Band Structure: XPS can also map the density of occupied electronic states in the valence band, which can be directly compared with theoretical calculations. mpg.de

Auger Electron Spectroscopy (AES): AES is another surface analysis technique that uses a focused electron beam to excite the sample, causing the emission of Auger electrons. libretexts.org The kinetic energy of these electrons is characteristic of the elements present. wikipedia.org In the context of Zr-Rh alloys, AES is particularly useful for:

Surface Segregation and Contamination: Investigating if either zirconium or rhodium preferentially segregates to the surface, as has been observed in amorphous Zr-Ni alloys where Zr enrichment occurs at the surface. iaea.org

Depth Profiling: When combined with ion sputtering to incrementally remove surface layers, AES can determine the elemental composition as a function of depth, verifying the bulk homogeneity of the compound. libretexts.org Studies on the interaction of gases with zirconium surfaces have used AES to monitor changes in surface composition and the electronic state of Zr. researchgate.net

These spectroscopic methods provide crucial experimental data to validate and refine the theoretical models of the electronic band structure of Zr₂Rh. ias.ac.in

Ab Initio Methodologies for Predictive Research

Ab initio (or first-principles) calculations, based on the principles of quantum mechanics and density functional theory (DFT), are powerful tools for predicting the properties of materials without prior experimental input. mdpi.com

Accuracy and Limitations of First-Principles Predictions

First-principles calculations have achieved remarkable success in predicting material properties. However, their accuracy is contingent on the approximations used. u-tokyo.ac.jp

Accuracy: The predictive power of DFT relies heavily on the choice of the exchange-correlation (xc) functional, which approximates the complex many-body effects of electrons. The Generalized Gradient Approximation (GGA) is commonly used for intermetallic systems. mdpi.com Calculations can accurately predict properties such as equilibrium lattice constants, formation enthalpies, and elastic moduli for a wide range of compounds. mdpi.com

Limitations:

Approximation of the Exchange-Correlation Functional: There is no universally perfect xc-functional, and the choice of functional can impact the accuracy of the calculated properties. For some systems, more advanced (and computationally expensive) hybrid functionals or methods that go beyond standard DFT may be necessary. u-tokyo.ac.jp

Dynamically Unstable Phases: Some crystal structures are unstable at 0 Kelvin but are stabilized at higher temperatures by vibrational entropy. Standard 0 K DFT calculations would incorrectly predict these phases to be unstable. Accurately modeling these requires advanced techniques like ab initio molecular dynamics or methods that explicitly include anharmonic lattice vibrations, which can significantly increase the computational cost. aps.org

Excited State Properties: While DFT is a ground-state theory, it can be extended to study excited states (e.g., optical properties), but this often requires more complex theoretical frameworks like time-dependent DFT (TD-DFT). wikipedia.org

Despite these limitations, first-principles calculations provide invaluable, atom-level insights that are often inaccessible to experiments alone.

Prediction of Metastable Compounds and New Phases

A key strength of ab initio methods is their ability to explore the energy landscape of a chemical system and predict the existence of not only the most stable (ground state) phase but also of metastable phases. nih.gov This is achieved by:

Calculating Formation Enthalpies: The formation enthalpy of various candidate crystal structures for Zr₂Rh can be calculated. A negative formation enthalpy indicates that the compound is thermodynamically stable with respect to decomposition into its constituent elements (Zr and Rh).

Constructing Convex Hulls: By plotting the formation enthalpies of various compositions in the Zr-Rh system, a convex hull can be constructed. Phases lying on the convex hull are thermodynamically stable, while those lying above it are metastable.

Investigating Phase Stability: The stability of a predicted phase must be verified by checking for mechanical and dynamical stability. Mechanical stability is assessed by calculating the elastic constants to ensure they satisfy the Born stability criteria. pan.pl Dynamical stability is confirmed by calculating the phonon dispersion curves; the absence of imaginary frequencies across the Brillouin zone indicates that the lattice is stable against atomic vibrations. aps.org

This predictive capability is crucial for materials discovery, guiding experimental efforts toward synthesizing novel phases with potentially interesting properties. For example, first-principles calculations have been used to construct stable and metastable phase diagrams for the Zr-H system, predicting environment-dependent structures. bohrium.com Similar approaches could reveal new metastable phases in the Zr-Rh system. conicet.gov.arresearchgate.netosti.gov

Computational Modeling of Mechanical Properties

First-principles calculations are widely used to predict the mechanical response of materials to applied stress. mdpi.com For Zr₂Rh, this involves computing the full set of elastic constants, which are fundamental properties linking mechanical stress and strain.

The process typically involves applying small, well-defined strains to the equilibrium crystal structure and calculating the resulting stress tensor using DFT. From this relationship, the elastic stiffness constants (Cᵢⱼ) are determined. researchgate.netaps.org For a tetragonal system like the one found for Zr₂Ni, there are six independent elastic constants (C₁₁, C₃₃, C₄₄, C₆₆, C₁₂, C₁₃).

Once the elastic constants are known, key mechanical properties can be derived for the polycrystalline aggregate using approximations like the Voigt-Reuss-Hill (VRH) average. These properties include:

Bulk Modulus (B): Resistance to volume change under hydrostatic pressure.

Shear Modulus (G): Resistance to shape change at constant volume.

Young's Modulus (E): Stiffness or resistance to elastic deformation under tensile or compressive stress.

Poisson's Ratio (ν): The ratio of transverse to axial strain.

These calculated values provide a fundamental understanding of the stiffness and ductility of the material. For instance, the ratio of the bulk to shear modulus (B/G) can be used as an indicator of ductility (a high B/G ratio, typically > 1.75, suggests ductile behavior). mdpi.com

The table below shows a representative set of calculated mechanical properties for the related intermetallic ZrH₂, demonstrating the type of data obtained from such computational models. researchgate.net

Property Calculated Value (fct-ZrH₂) researchgate.net Description
Bulk Modulus (B) 125 GPaResistance to compression
Shear Modulus (G) 57 GPaResistance to shearing
Young's Modulus (E) 149 GPaMaterial stiffness
Poisson's Ratio (ν) 0.31Transverse/axial strain ratio
B/G Ratio 2.19Ductility indicator

This computational approach allows for the systematic investigation of the mechanical properties of Zr₂Rh and provides a theoretical foundation for understanding its potential as a structural material. dntb.gov.uaresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.